molecular formula C11H11N3O B13317190 1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one

1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one

Cat. No.: B13317190
M. Wt: 201.22 g/mol
InChI Key: SGSMBLPSYNEYSI-UHFFFAOYSA-N
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Description

1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one typically involves the reaction of 4-methyl-1H-pyrazole with a pyridine derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-methyl-1H-pyrazole is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or pyridine derivatives.

Scientific Research Applications

1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Uniqueness: 1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is unique due to its specific combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-[2-(4-methylpyrazol-1-yl)pyridin-3-yl]ethanone

InChI

InChI=1S/C11H11N3O/c1-8-6-13-14(7-8)11-10(9(2)15)4-3-5-12-11/h3-7H,1-2H3

InChI Key

SGSMBLPSYNEYSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=C(C=CC=N2)C(=O)C

Origin of Product

United States

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